Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate: is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the pyrazine ring through cyclization reactions. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrido[2,3-b]pyrazine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its potential catalytic properties in organic reactions.
Biology: In biological research, tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent or in the treatment of neurological disorders.
Industry: In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
- tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-10-6-7-11-12(15-10)17(9-8-16(11)5)13(18)19-14(2,3)4/h6-7H,8-9H2,1-5H3 |
InChI Key |
DNHKLYVTKJBYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N(CCN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.